

Application Note: NMR Spectroscopic Analysis of Quinoline-2-Carboxylic Acid

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Compound of Interest

Compound Name: 2,3-Quinolinedicarboxylic acid

Cat. No.: B1215119

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a heterocyclic compound featuring a quinoline core with a carboxylic acid group at the 2-position.^[1] Its derivatives are of substantial interest in medicinal chemistry owing to a broad spectrum of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical and indispensable analytical technique for the unambiguous structural confirmation, purity assessment, and detailed characterization of quinoline-2-carboxylic acid and its analogues. Through a combination of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a comprehensive understanding of the molecule's atomic connectivity and three-dimensional structure can be achieved. This document provides detailed protocols and data for the NMR analysis of this important compound.

Data Presentation: NMR Spectral Data

The ^1H and ^{13}C NMR spectral data for quinoline-2-carboxylic acid are summarized below. These values represent typical chemical shifts (δ) and coupling constants (J) observed in common deuterated solvents. Note that minor variations in chemical shifts can arise due to differences in solvent, sample concentration, and temperature.

Table 1: ^1H NMR Spectral Data for Quinoline-2-carboxylic Acid

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	8.30	Doublet (d)	8.6
H-4	8.20	Doublet (d)	8.6
H-5	8.15	Doublet (d)	8.4
H-6	7.75	Triplet (t)	7.6
H-7	7.90	Triplet (t)	7.8
H-8	7.85	Doublet (d)	8.0

| COOH | 13.0 - 14.0 | Broad Singlet (br s) | - |

The carboxylic acid proton is often broad due to hydrogen bonding and its chemical shift is highly dependent on solvent and concentration.[\[2\]](#)[\[3\]](#)

Table 2: ^{13}C NMR Spectral Data for Quinoline-2-carboxylic Acid

Carbon	Chemical Shift (δ , ppm)
C-2	150.5
C-3	122.0
C-4	138.0
C-4a	128.5
C-5	130.0
C-6	128.0
C-7	131.0
C-8	129.5
C-8a	148.0

| COOH | 167.0 |

The carbonyl carbon of the carboxylic acid typically appears in the 165-185 ppm range.^[4]

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for the definitive assignment of proton and carbon signals and for confirming the overall structure.

- **COSY (Correlation Spectroscopy):** This experiment identifies protons that are spin-coupled to each other, typically through 2-3 bonds. For quinoline-2-carboxylic acid, COSY correlations are expected between H-3 and H-4, H-5 and H-6, H-6 and H-7, and H-7 and H-8.
- **HSQC (Heteronuclear Single Quantum Coherence):** This experiment correlates directly bonded proton and carbon atoms. Key HSQC correlations include H-3/C-3, H-4/C-4, H-5/C-5, H-6/C-6, H-7/C-7, and H-8/C-8.
- **HMBC (Heteronuclear Multiple Bond Correlation):** This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is fundamental for assembling the molecular skeleton. Key expected HMBC correlations are detailed in the diagram below.
- **NOESY (Nuclear Overhauser Effect Spectroscopy):** This experiment identifies protons that are close to each other in space. For a planar molecule like quinoline-2-carboxylic acid, NOESY can confirm through-space proximities, such as between H-3 and H-4.

Key HMBC and COSY correlations for structure confirmation.

Experimental Protocols

A standardized protocol for the NMR analysis of quinoline-2-carboxylic acid is provided below.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.^[5]

- **Weighing the Sample:** Accurately weigh 5-10 mg of quinoline-2-carboxylic acid for ¹H NMR experiments. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble.^[6] Dimethyl sulfoxide- d_6 (DMSO- d_6) is often an excellent choice for carboxylic acids as it dissolves polar compounds well and allows for the observation of the exchangeable carboxylic acid proton. Other potential solvents include $CDCl_3$ or Methanol- d_4 .
- **Dissolution:** In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication can aid dissolution.^[6]
- **Filtration and Transfer:** To remove any particulate matter which can degrade spectral quality, filter the solution.^[5] A simple method is to use a Pasteur pipette with a small plug of cotton or glass wool. Transfer the filtered solution into a clean, dry 5 mm NMR tube. The final volume should be between 0.6 mL and 0.7 mL.^[7]
- **Internal Standard (Optional):** For highly accurate chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

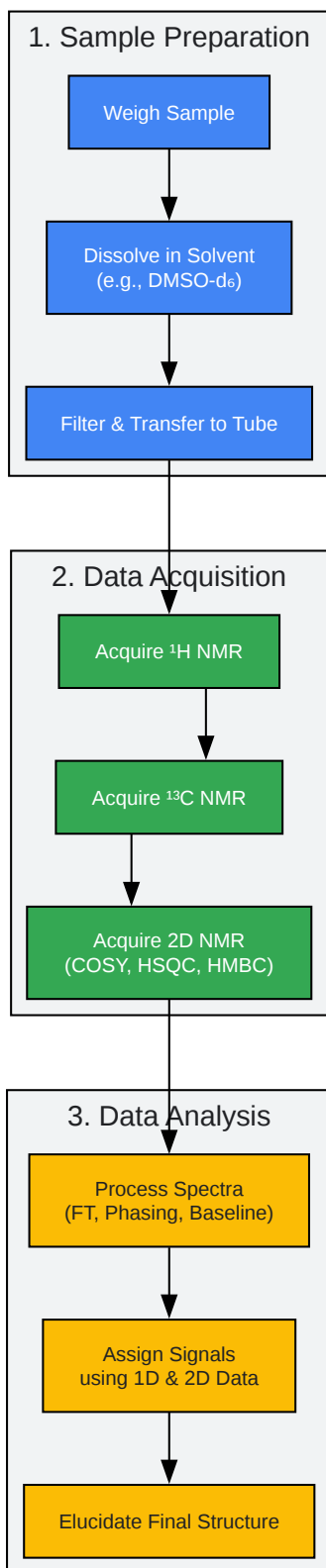
2. NMR Data Acquisition

The following table outlines typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument, probe, and sample.

Table 3: Typical NMR Data Acquisition Parameters

Experiment	Parameter	Value
¹ H NMR	Pulse Program	zg30
	Spectral Width	16 ppm
	Number of Scans	16
	Relaxation Delay (D1)	2.0 s
¹³ C NMR	Pulse Program	zgpg30
	Spectral Width	240 ppm
	Number of Scans	1024
	Relaxation Delay (D1)	2.0 s
COSY	Pulse Program	cosygppqf
	Number of Scans	8
	Increments	256
HSQC	Pulse Program	hsqcedetgpsisp2.3
	Number of Scans	4
	Increments	256
HMBC	Pulse Program	hmbcgpndqf
	Number of Scans	8

| | Increments | 256 |



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Workflow for the NMR analysis of quinoline-2-carboxylic acid.

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